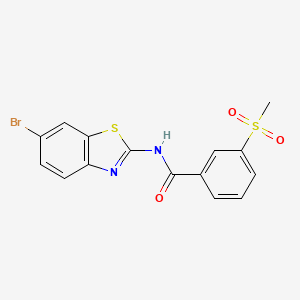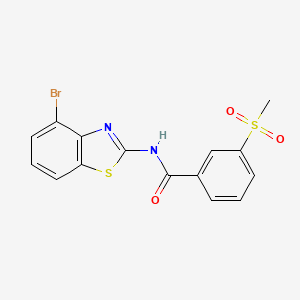![molecular formula C21H21F3N4O B6481419 2-[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 887216-60-6](/img/structure/B6481419.png)
2-[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide is a useful research compound. Its molecular formula is C21H21F3N4O and its molecular weight is 402.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 402.16674579 g/mol and the complexity rating of the compound is 565. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary targets of the compound are yet to be identified. The compound is a derivative of benzo[d]imidazole, a heterocyclic aromatic organic compound . Benzo[d]imidazole derivatives are known to have a wide range of biological activities and are utilized in a diverse range of applications .
Mode of Action
It is known that benzo[d]imidazole derivatives can interact with various biological targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the exact structure of the derivative and the nature of its targets.
Biochemical Pathways
The compound may affect various biochemical pathways, depending on its specific targets. For instance, some benzo[d]imidazole derivatives have been found to inhibit NLRP3-dependent pyroptosis and IL-1β release in PMA-differentiated THP-1 cells stimulated with LPS/ATP . .
Pharmacokinetics
The compound’s predicted properties include a boiling point of 6457±550 °C, a density of 113±01 g/cm3, and a pKa of 873±010 . These properties could potentially impact the compound’s bioavailability.
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Given the wide range of potential targets and modes of action for benzo[d]imidazole derivatives, the specific effects could vary widely .
Action Environment
Environmental factors such as temperature, pH, and the presence of other compounds could influence the compound’s action, efficacy, and stability. For instance, the compound’s predicted vapor pressure is 0Pa at 25℃ , suggesting that it may be stable under normal environmental conditions.
Properties
IUPAC Name |
2-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F3N4O/c22-21(23,24)15-4-3-5-16(12-15)25-19(29)13-28-10-8-14(9-11-28)20-26-17-6-1-2-7-18(17)27-20/h1-7,12,14H,8-11,13H2,(H,25,29)(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIAPJMLHQWICBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NC3=CC=CC=C3N2)CC(=O)NC4=CC=CC(=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3-methanesulfonylbenzamide](/img/structure/B6481354.png)
![N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-3-methanesulfonylbenzamide](/img/structure/B6481357.png)
![N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-methanesulfonylbenzamide](/img/structure/B6481360.png)


![2-[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B6481401.png)
![2-[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B6481407.png)
![2-[3-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B6481420.png)
![2-[3-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B6481425.png)
![3-[4-(3-bromobenzoyl)piperazin-1-yl]-6-(piperidin-1-yl)pyridazine](/img/structure/B6481428.png)
![1-{6-[4-(2,4-dichlorobenzoyl)piperazin-1-yl]pyridazin-3-yl}azepane](/img/structure/B6481436.png)
![3-[4-(4-bromobenzoyl)piperazin-1-yl]-6-(4-ethylpiperazin-1-yl)pyridazine](/img/structure/B6481453.png)
